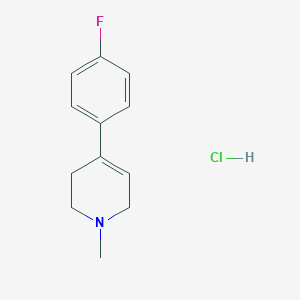

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride

Übersicht

Beschreibung

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydropyridine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 1-methyl-1,2,3,6-tetrahydropyridine.

Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-methyl-1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

FMTP has garnered attention for its potential applications across several domains:

Chemistry

FMTP serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

Research indicates that FMTP may interact with biological systems, particularly in enzyme inhibition and receptor binding studies. Its fluorophenyl group enhances binding affinities to specific molecular targets.

Medicine

Investigations into FMTP's therapeutic effects focus on neurological disorders. Its structural similarity to neurotoxic compounds raises concerns about safety but also highlights its potential for drug development.

Analytical Chemistry

FMTP is relevant in the context of pharmaceutical quality control. It is recognized as an impurity in paroxetine (an antidepressant), necessitating precise quantification methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for safety assessments in drug formulations .

Case Study: Impurity Analysis in Paroxetine

A study developed a sensitive LC-MS/MS method to quantify FMTP levels in paroxetine active pharmaceutical ingredients (APIs). The research emphasized the importance of monitoring FMTP due to its structural resemblance to MPTP, a known neurotoxin. This analytical approach ensures patient safety by controlling impurity levels in pharmaceutical products.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.

Inhibition or Activation: Acting as an inhibitor or activator of certain biochemical pathways, thereby influencing cellular processes.

Signal Transduction: Affecting signal transduction pathways, which can alter gene expression and protein function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride: Similar structure with a chlorine atom instead of fluorine.

4-(4-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride: Similar structure with a bromine atom instead of fluorine.

4-(4-Methylphenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride: Similar structure with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride (FMTP) is a synthetic compound belonging to the tetrahydropyridine class, characterized by a fluorophenyl group and a methyl substitution on the tetrahydropyridine ring. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders and as a building block for various therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : 201.25 g/mol

- CAS Number : 69675-10-1

The presence of the fluorine atom is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

FMTP's biological activity is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The fluorophenyl group enhances binding affinity, which may lead to inhibition or modulation of various biological pathways. Research indicates that FMTP may act as an antagonist at certain serotonin receptors, contributing to its effects on mood and behavior.

Pharmacological Studies

Recent studies have demonstrated the following biological activities associated with FMTP:

- Neuroprotective Effects : In vitro studies suggest that FMTP may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

- Antidepressant Activity : Research indicates that FMTP exhibits antidepressant-like effects in animal models. It appears to modulate serotonin levels and may enhance neurogenesis in the hippocampus.

- Antimicrobial Properties : Preliminary studies have shown that derivatives of FMTP exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infectious diseases.

Case Studies

-

Neuroprotection in Parkinson’s Disease Models :

- A study evaluated FMTP's neuroprotective effects using a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease. Results indicated that FMTP significantly reduced dopaminergic neuron loss and improved motor function in treated animals compared to controls.

-

Antidepressant-Like Effects :

- In a forced swim test, FMTP-treated mice exhibited reduced immobility time, suggesting an antidepressant effect comparable to established SSRIs (selective serotonin reuptake inhibitors). The mechanism was linked to increased serotonin levels in synaptic clefts.

-

Antimicrobial Activity Assessment :

- A series of derivatives based on FMTP were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of inhibition, with some compounds achieving minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant strains.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(4-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Moderate antidepressant effects | Serotonin receptor modulation |

| 4-(4-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Antimicrobial activity | Bacterial cell wall synthesis inhibition |

| 4-(4-Methylphenyl)-1-methyl-1,2,3,6-tetrahydropyridine | Limited activity | Weak receptor binding |

The comparative analysis highlights that while similar compounds exhibit various biological activities, FMTP's unique fluorine substitution contributes to enhanced pharmacological profiles.

Recent Advances

Recent publications have focused on optimizing the synthesis of FMTP derivatives to enhance their biological activity and reduce potential side effects. Techniques such as structure-activity relationship (SAR) studies are being employed to identify key structural features that enhance efficacy.

Future Research Directions

Future studies should aim to:

- Investigate the long-term effects of FMTP on neurogenesis and synaptic plasticity.

- Explore the potential for FMTP derivatives in treating other neurological disorders beyond depression.

- Conduct clinical trials to assess safety and efficacy in human subjects.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN.ClH/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10;/h2-6H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGHTQNAMCDXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647343 | |

| Record name | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012886-75-7 | |

| Record name | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012886757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQN9BTG3ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.